A Technical Guide to the Discovery, Isolation, and Characterization of Andrograpanin from Andrographis paniculata
A Technical Guide to the Discovery, Isolation, and Characterization of Andrograpanin from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diterpene lactone Andrograpanin, a bioactive compound isolated from the medicinal plant Andrographis paniculata. It details the compound's discovery, physicochemical properties, and established protocols for its isolation and purification. Furthermore, this guide outlines the spectroscopic methods for its structural elucidation and explores its known biological activities, with a focus on its modulation of cellular signaling pathways.
Introduction to Andrograpanin
Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is an herb with a long history of use in traditional medicine across Asia for treating infections and inflammatory diseases.[1][2] The plant is a rich source of various bioactive compounds, primarily diterpenoids and flavonoids.[3][4][5] Among the less abundant but significant diterpenes is Andrograpanin.[4] It is recognized for its anti-inflammatory and anti-infective properties.[1][4][6] Chemically, Andrograpanin is a hydrolysate of neoandrographolide, another major diterpenoid found in the plant.[1]
Physicochemical Properties
Andrograpanin is a solid compound with a defined molecular structure and specific chemical properties critical for its isolation and characterization.[6][7] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | [7] |
| Molecular Formula | C₂₀H₃₀O₃ | [7][8] |
| Molecular Weight | 318.4 g/mol | [7] |
| Melting Point | 106-107 °C | [9] |
| Appearance | Solid | |
| CAS Number | 82209-74-3 | [7] |
Isolation and Purification Protocol
The isolation of Andrograpanin from Andrographis paniculata is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is designed to separate it from more abundant compounds like andrographolide.
The process begins with the extraction of dried plant material, followed by partitioning and column chromatography to isolate the target compound.
Caption: Workflow for the isolation of Andrograpanin.
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Plant Material and Extraction : Dried whole plants of Andrographis paniculata are powdered. The powder is then extracted with a solvent such as 95% ethanol or methanol (B129727) to obtain a crude extract.[2][3][10]
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Solvent Partitioning : The crude ethanol extract is partitioned between ethyl acetate (EtOAc) and water.[2][10][11] The bioactive compounds, including Andrograpanin, are concentrated in the EtOAc-soluble fraction.
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Column Chromatography : The dried EtOAc fraction is subjected to silica gel column chromatography.[2][12]
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Elution and Fraction Collection : The column is eluted with a solvent gradient, typically increasing the proportion of ethyl acetate in n-hexane.[2] Fractions are collected and monitored, often using bioassay-guided fractionation to identify the active fractions containing Andrograpanin.[2]
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Final Purification : Fractions containing Andrograpanin are combined, and the solvent is evaporated. The resulting compound can be further purified by methods like recrystallization to yield pure Andrograpanin.
The yield of isolated compounds can vary based on the plant source and extraction efficiency. One study reported isolating a significant quantity of Andrograpanin from a large batch of extract.
| Starting Material | Compound | Yield | Reference |
| 316.9 g of AP EtOAc-soluble fraction | Andrograpanin | 676.3 mg | [2][5] |
Structural Elucidation
The definitive structure of Andrograpanin has been confirmed through the use of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.
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Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the proton and carbon skeleton of the molecule.[12][13]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) confirms the molecular formula and weight.[12]
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Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.[12][13]
The combined data from these analyses provide unambiguous confirmation of the structure of Andrograpanin.[12][13]
Biological Activity and Signaling Pathways
Andrograpanin exhibits noteworthy anti-inflammatory properties.[1] Research has shown that it can inhibit the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS).
Andrograpanin's primary anti-inflammatory mechanism involves the downregulation of key signaling pathways. Specifically, it has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This inhibition leads to a dose-dependent reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12p70 (IL-12p70).[1] The suppression of these molecules occurs through the downregulation of their corresponding gene expression, including inducible nitric oxide synthase (iNOS).[1]
The following diagram illustrates the mechanism by which Andrograpanin exerts its anti-inflammatory effects.
Caption: Andrograpanin inhibits the LPS-induced p38 MAPK pathway.
The inhibitory effects of Andrograpanin on pro-inflammatory cytokine production have been quantified in cell-based assays.
| Cell Line | Stimulant | Measured Effect | Effective Concentration | Reference |
| Macrophage cells | LPS | Inhibition of NO, TNF-α, IL-6, IL-12p70 | 15-90 µM (dose-dependent) | [1] |
Conclusion
Andrograpanin is a bioactive diterpenoid from Andrographis paniculata with significant therapeutic potential, particularly as an anti-inflammatory agent. Standard phytochemical techniques, including solvent extraction and silica gel chromatography, are effective for its isolation. Its structure has been confirmed by comprehensive spectroscopic analysis. The compound's mechanism of action, primarily through the inhibition of the p38 MAPK signaling pathway, provides a strong basis for its further investigation and development as a lead compound for new anti-inflammatory drugs. This guide provides the foundational technical information required for researchers and professionals to undertake further studies on this promising natural product.
References
- 1. Andrograpanin, isolated from Andrographis paniculata, exhibits anti-inflammatory property in lipopolysaccharide-induced macrophage cells through down-regulating the p38 MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfans.org [ijfans.org]
- 4. scilit.com [scilit.com]
- 5. Frontiers | Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis [frontiersin.org]
- 6. apexbt.com [apexbt.com]
- 7. 3-(2-((1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethyl)-2(5H)-furanone | C20H30O3 | CID 11666871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Andrograpanin Datasheet DC Chemicals [dcchemicals.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Andrographis paniculata (Burm. f.) Wall. ex Nees: A Review of Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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